N,N-Dimethyl-N'-phenylformamidine
Overview
Description
N,N-Dimethyl-N'-phenylformamidine is a chemical compound that is structurally related to various formamidine derivatives. These derivatives are characterized by a strong conjugation between the amino-N(1) and imino-N(2) nitrogen atoms, often resulting in a non-planar configuration with respect to the N(1)-C=N(2) plane . The compound and its derivatives are of interest due to their potential biological applications and their ability to bind nucleotide protein targets .
Synthesis Analysis
The synthesis of N,N-Dimethyl-N'-phenylformamidine and related compounds can be achieved through catalyzed dehydration reactions involving formic acid and aniline. Optimal conditions for this synthesis have been explored, resulting in a high yield, simple operation, and safety, suggesting potential for industrialized production . Additionally, derivatives of N,N-Dimethyl-N'-phenylformamidine, such as N,N'-diphenylformamidinate silver(I) dimers, have been synthesized and characterized, providing insights into the effects of substituents on the molecular structure and properties .
Molecular Structure Analysis
Crystallographic studies have been conducted on related compounds, such as N,N-dimethyl-N'-phenylsulphonylformamidine, revealing the equalization of CN bond lengths in the amidine fragment due to push-pull effects between substituents . The molecular structure of these compounds is influenced by the degree of π-electron delocalization on the NCN fragment .
Chemical Reactions Analysis
The chemical reactivity of N,N-Dimethyl-N'-phenylformamidine derivatives has been studied through their interactions with various biological targets. For instance, benzamide derivatives of formamidine compounds have been screened against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, showing inhibitory potential . Moreover, the metabolic conversion of related pesticides has been analyzed, providing insights into the absorption, distribution, degradation, and excretion of these compounds in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-Dimethyl-N'-phenylformamidine derivatives have been investigated through various analytical techniques. Proton NMR has been used to identify metabolites of N,N-dimethylformamide, a structurally related compound . The ultraviolet spectrum of some derivatives has been reported, discussing the influence of substituents on the absorption values . Additionally, retention indices and basicity of ortho-substituted derivatives have been studied, revealing the effects of substituents on these properties .
Scientific Research Applications
Ultraviolet Spectrum Analysis
The influence of substituents on the ultraviolet spectrum of N,N-Dimethyl-N'-phenylformamidine (DMPF) derivatives has been studied. These molecules are characterized by strong conjugation between the amino-N(1) and imino(2) nitrogen atoms, with the phenyl ring adopting a non-planar configuration. This work provides insights into how the substituents on the aromatic ring affect the absorption values in the UV spectrum (Vaes & Zeegers-Huyskens, 1975).
Solvent Effects in NMR Studies
Research on solvent-induced 13C NMR chemical shifts of N1,N1-dimethyl-N2-phenylformamidine reveals correlations with the acceptor number of solvents. This study also explores the effect of solvents on the rotational barrier around the C-N1 bond and provides insights into the behavior of formamidine in different solvent environments (Wawer, 1989).
Applications in Dichlorophosphoranides
N,N-Dimethyl-N'-phenylformamidine derivatives have been utilized in the isolation of dichlorophosphoranides. This research demonstrates the ability of these compounds to function in complex chemical reactions, contributing to the field of heteroatom chemistry (Marchenko et al., 2020).
Mass Spectrometry Studies
The mass spectrum of N,N-Dimethyl-N'-phenylformamidine has been extensively studied, revealing significant insights into the fragmentation reactions. These studies contribute to understanding the mass spectrometry behavior of formamidines and the effects of different substituents (Grützmacher & Kuschel, 1970).
Synthesis and Characterization in Inorganic Chemistry
Research has been conducted on the synthesis and characterization of functionalized N,N'-diphenylformamidinate silver(I) dimers, exploring their solution and solid-state properties. This research contributes to inorganic chemistry by providing a deeper understanding of these complex compounds (Archibald et al., 1999).
Safety And Hazards
“N,N-Dimethyl-N’-phenylformamidine” is classified under GHS07 for safety. The hazard statement is H302. Precautionary statements include P264-P270-P301+P312-P330-P501 . It’s recommended to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance .
properties
IUPAC Name |
N,N-dimethyl-N'-phenylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11(2)8-10-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPCLECGIYMIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031043, DTXSID10862752, DTXSID601270024 | |
Record name | N'-Phenyl-N,N-dimethylformamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-N'-phenylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-N,N-Dimethyl-N′-phenylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601270024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-N'-phenylformamidine | |
CAS RN |
1783-25-1, 74431-53-1 | |
Record name | N,N-Dimethyl-N′-phenylmethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1783-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamidine, N,N-dimethyl-N'-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-N'-phenylformamidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-Phenyl-N,N-dimethylformamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-N,N-Dimethyl-N′-phenylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601270024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-N'-phenylformamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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